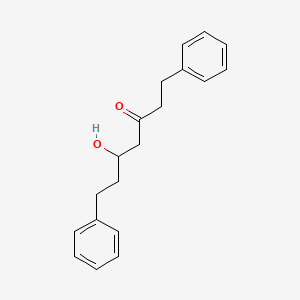

3-Heptanone, 5-hydroxy-1,7-diphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El dihidro-yashabushiketol es un compuesto químico con la fórmula molecular C19H22O2 y un peso molecular de 282,38 g/mol . Es un diarylheptanoide, una clase de compuestos conocidos por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, anticancerígenas y antituberculosas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de dihidro-yashabushiketol implica el uso de diversas técnicas de síntesis orgánica. Un método común incluye la condensación de aldehídos aromáticos apropiados con derivados de heptanona en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en presencia de un catalizador como el ácido p-toluensulfónico o el hidróxido de sodio, seguido de purificación mediante recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de dihidro-yashabushiketol puede implicar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo para garantizar una calidad y rendimiento del producto consistentes. El proceso a menudo incluye pasos como la extracción con solventes, la destilación y la cristalización para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidro-yashabushiketol experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.

Sustitución: Puede sufrir reacciones de sustitución electrófila o nucleófila, dependiendo de los grupos funcionales presentes

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-) en condiciones apropiadas

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o alcanos.

Sustitución: Formación de compuestos aromáticos sustituidos

Aplicaciones Científicas De Investigación

El dihidro-yashabushiketol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus propiedades antiinflamatorias y anticancerígenas.

Medicina: Se investiga para posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y la tuberculosis.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción del dihidro-yashabushiketol implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas y vías de señalización involucradas en la inflamación y la progresión del cáncer. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasa (COX), reduciendo la producción de prostaglandinas proinflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

1,7-Difenil-4-en-3-heptanona: Otro diarylheptanoide con actividades biológicas similares.

Curcumina: Un diarylheptanoide conocido por sus propiedades antiinflamatorias y anticancerígenas.

Gingerol: Encontrado en el jengibre, conocido por sus efectos antiinflamatorios y antioxidantes.

Singularidad

El dihidro-yashabushiketol destaca por sus características estructurales específicas y su combinación única de actividades biológicas. Su capacidad para dirigirse a múltiples vías lo convierte en un compuesto versátil para diversas aplicaciones de investigación .

Actividad Biológica

3-Heptanone, 5-hydroxy-1,7-diphenyl- (also known as (R)-5-hydroxy-1,7-diphenylheptan-3-one or DPHC) is a compound primarily derived from the plant Alpinia officinarum. This article explores its biological activities, focusing on its antioxidant, antidiabetic, and cytotoxic properties, supported by relevant research findings and data.

- Molecular Formula : C₁₉H₂₂O₂

- Molecular Weight : 282.38 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 473.8 ± 33.0 °C at 760 mmHg

- Flash Point : 201.4 ± 18.0 °C

Antioxidant Activity

3-Heptanone, 5-hydroxy-1,7-diphenyl- exhibits significant antioxidant properties. Research indicates that it ameliorates oxidative stress by activating the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative damage. A study conducted on db/db mice demonstrated that DPHC significantly reduced blood glucose levels and improved oxidative stress conditions, indicating its potential as an antidiabetic agent .

Table 1: Antioxidant Activity of DPHC

| Study Reference | Model Used | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Zhang et al., 2022 | db/db Mice | 80 & 140 | Reduced blood glucose; improved oxidative stress |

| An et al., 2008 | HepG2 Cells | N/A | Enhanced antioxidant enzyme activity |

Antidiabetic Effects

The antidiabetic effects of DPHC have been linked to its ability to improve insulin resistance and glucose metabolism. In vitro studies have shown that DPHC enhances glucose uptake in insulin-resistant HepG2 cells by modulating key signaling pathways such as PI3K/AKT and GLUT4 translocation .

Case Study: Effect on db/db Mice

In a controlled study, db/db mice were administered DPHC at doses of 80 and 140 mg/kg daily. The results indicated a significant decrease in fasting blood glucose levels compared to the untreated control group, alongside improvements in insulin sensitivity markers .

Cytotoxicity

The cytotoxic effects of DPHC have been evaluated in various studies. It has shown potential anticancer activity against several cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. For instance, cytotoxicity assays revealed that DPHC exhibited a dose-dependent inhibition of cancer cell growth .

Table 2: Cytotoxic Effects of DPHC on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|

| HeLa (cervical) | 25.20 | Khatri et al. |

| MCF-7 (breast) | 35.45 | Khatri et al. |

| A549 (lung) | 30.00 | Khatri et al. |

The mechanisms underlying the biological activities of DPHC are multifaceted:

- Nrf2 Activation : DPHC activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as HO-1 and superoxide dismutase (SOD), which combat oxidative stress .

- Insulin Signaling Modulation : It enhances insulin signaling through the PI3K/AKT pathway, facilitating glucose uptake in peripheral tissues .

- Apoptosis Induction in Cancer Cells : DPHC triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Propiedades

IUPAC Name |

5-hydroxy-1,7-diphenylheptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNKTMMNRPJQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.